

An In-Depth Technical Guide to Lycopsamine N-oxide-d3

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Compound of Interest

Compound Name: Lycopsamine N-oxide-d3

Cat. No.: B12425709

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Abstract

Lycopsamine N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid N-oxide. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies for its use as an internal standard, and an examination of the metabolic pathways and toxicological implications of its non-deuterated analog. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, toxicology, and drug development.

Chemical and Physical Properties

Lycopsamine N-oxide-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of Lycopsamine N-oxide in various matrices.^[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous analyte, allowing for precise and accurate quantification.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₂ D ₃ NO ₆	[2]
Molecular Weight	318.38 g/mol	[2]
Synonyms	(+)-Lycopsamine N-oxide-d3	
CAS Number	95462-15-0 (unlabeled)	[3][4]
Appearance	White to off-white solid	
Storage	Store at -20°C	[3]

Table 1: Chemical and Physical Properties of **Lycopsamine N-oxide-d3**

Synthesis

A specific, detailed synthesis protocol for **Lycopsamine N-oxide-d3** is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on the general synthesis of N-oxides and the introduction of deuterium labels. The synthesis would likely involve the N-oxidation of deuterated lycopsamine. The introduction of the deuterium atoms could be achieved through the use of a deuterated reducing agent in an earlier step of the lycopsamine synthesis.

Conceptual Experimental Protocol: Synthesis of Lycopsamine N-oxide-d3

- **Preparation of a Deuterated Precursor:** A suitable precursor to the necine base or the necic acid portion of lycopsamine would be subjected to a reduction reaction using a deuterium source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atoms at a non-labile position.
- **Synthesis of Deuterated Lycopsamine:** The deuterated precursor would then be carried through the remaining steps of a total synthesis of lycopsamine.
- **N-oxidation:** The resulting deuterated lycopsamine would be dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

- **Addition of Oxidizing Agent:** A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise to the solution at a controlled temperature (e.g., 0 °C) to effect the N-oxidation.
- **Reaction Monitoring and Work-up:** The reaction progress would be monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction would be quenched, and the product would be purified using standard chromatographic techniques.

Analytical Methodology

Lycopsamine N-oxide-d3 is a critical tool for the accurate quantification of Lycopsamine N-oxide in complex matrices such as honey, herbal teas, and biological samples. The following is a representative experimental protocol for the analysis of Lycopsamine N-oxide in honey using LC-MS/MS with **Lycopsamine N-oxide-d3** as an internal standard.

Experimental Protocol: Quantification of Lycopsamine N-oxide in Honey using LC-MS/MS

3.1.1. Sample Preparation

- Weigh 2 grams of homogenized honey into a 50 mL centrifuge tube.
- Add a known concentration of **Lycopsamine N-oxide-d3** internal standard solution.
- Add 20 mL of 0.05 M sulfuric acid and vortex until the honey is completely dissolved.
- Centrifuge the sample at 4000 x g for 10 minutes.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).
- Wash the cartridge with water and methanol to remove interferences.
- Elute the analytes with an ammoniated methanol solution.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 5/95, v/v) for LC-MS/MS analysis.^{[5][6]}

3.1.2. LC-MS/MS Analysis

Parameter	Condition
LC System	UPLC System
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	A suitable gradient to separate the analyte from matrix components
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive electrospray ionization (ESI+)
MRM Transitions	Lycopsamine N-oxide: To be determined empirically Lycopsamine N-oxide-d3: To be determined empirically (precursor ion will be M+4)

Table 2: Representative LC-MS/MS Parameters

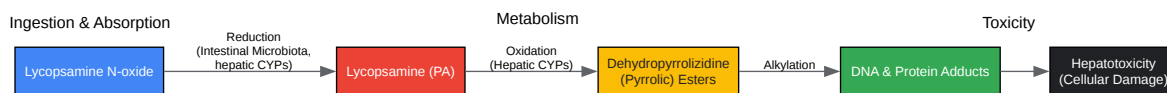
3.1.3. Quantification

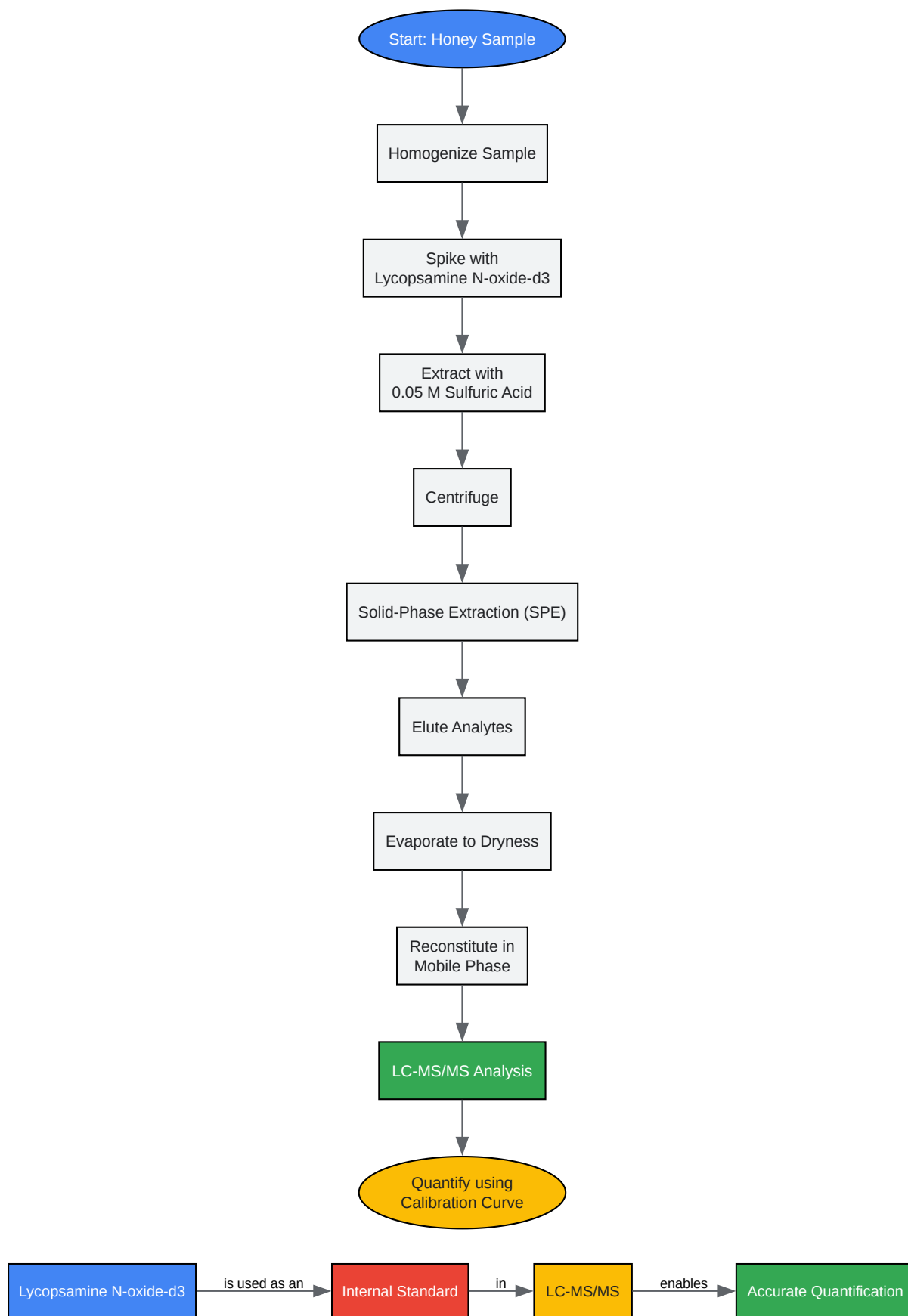
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Lycopsamine N-oxide in the sample is then determined from this calibration curve.

Metabolism and Toxicological Pathway

Lycopsamine N-oxide, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally considered to be less toxic than its corresponding parent pyrrolizidine alkaloid (PA). However, it can be metabolized in vivo to the toxic parent compound. The primary route of toxicity is through the metabolic activation of the parent PA in the liver.

The metabolic pathway begins with the reduction of the N-oxide back to the parent PA, lycopsamine. This reduction can be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes. Once formed, lycopsamine is then oxidized by hepatic CYPs to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3] The primary target organ for PA toxicity is the liver.





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